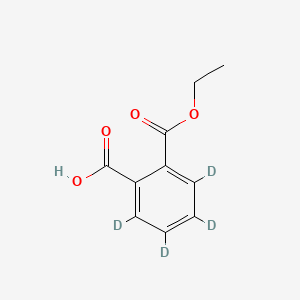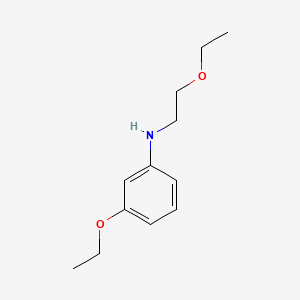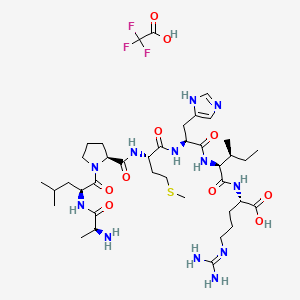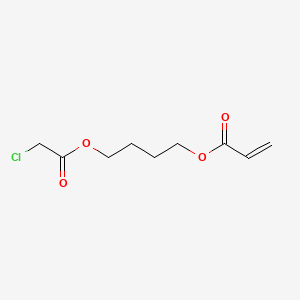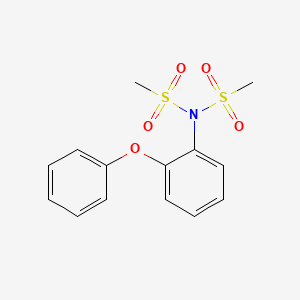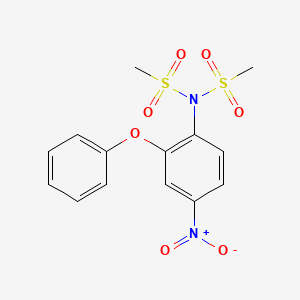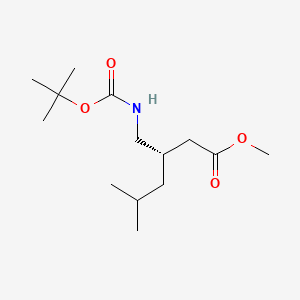
(S)-N-tert-Butoxycarbonyl Pregabalin Méthyl Ester
Vue d'ensemble
Description
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Boc group protects the amine functionality during coupling reactions.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the modification of biomolecules for various biological applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Catalysis: It is utilized in catalytic processes for the synthesis of fine chemicals.
Mécanisme D'action
Target of Action
The primary target of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester, also known as Pregabalin, is the alpha-2-delta site in the brain . This site is involved in the transmission of pain signals from damaged nerves in the body .
Mode of Action
Pregabalin binds to the alpha-2-delta site with great affinity, which results in a decrease in the release of several neurotransmitters that are calcium-dependent, such as Glutamate . As it is classified as a gamma-aminobutyric acid (GABA) analogue, this leads to an increase in GABA in the brain, resulting in associated neuropathic pain reduction, and subsequent anxiolytic and anti-convulsive effects .
Biochemical Pathways
The chemoenzymatic process involving biocatalytic resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE, 1) has been the most competitive and attractive route for Pregabalin . The stereochemical outcome could be controlled by substrate-engineering through size-variation of the ester moiety .
Pharmacokinetics
After oral ingestion, Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . These properties impact the bioavailability of the drug, ensuring that a significant proportion of the ingested dose reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The binding of Pregabalin to the alpha-2-delta site leads to a decrease in the release of several neurotransmitters, resulting in a reduction of pain signals transmitted by damaged nerves . This results in the alleviation of symptoms in conditions such as epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
Action Environment
The synthesis stages of Pregabalin have been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents . The use of appropriate solvents and compounds in the synthesis process can lead to a straightforward and applicable method, improving the yield of the final product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with methyl 5-methylhexanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step results in the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The ester group in (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Deprotection: Free amine.
Substitution: Substituted esters or amides.
Comparaison Avec Des Composés Similaires
Methyl (3S)-3-{[(benzyloxycarbonyl)amino]methyl}-5-methylhexanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Methyl (3S)-3-{[(fluorenylmethoxycarbonyl)amino]methyl}-5-methylhexanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness:
Stability: The Boc group provides greater stability under acidic conditions compared to other protecting groups.
Ease of Removal: The Boc group can be easily removed under mild acidic conditions, making it a preferred choice in peptide synthesis.
By comparing these compounds, it is evident that (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester offers a balance of stability and ease of deprotection, making it a valuable intermediate in various synthetic applications .
Propriétés
IUPAC Name |
methyl (3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQFUUDWGCXJPV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747246 | |
| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-46-5 | |
| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)

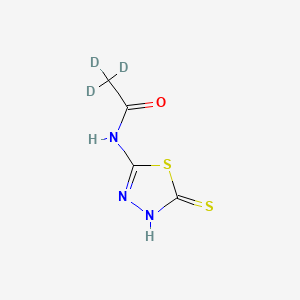
![HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]](/img/new.no-structure.jpg)
